5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
4-(4-FLUOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core structure This compound is characterized by the presence of fluorobenzoyl and fluorophenyl groups, as well as a hydroxy group and an indole moiety
Properties
Molecular Formula |
C27H20F2N2O3 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H20F2N2O3/c28-18-11-9-16(10-12-18)25(32)23-24(20-6-1-3-7-21(20)29)31(27(34)26(23)33)14-13-17-15-30-22-8-4-2-5-19(17)22/h1-12,15,24,30,32H,13-14H2/b25-23- |
InChI Key |
RXLHMACGLZZBLB-BZZOAKBMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-FLUOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorobenzoyl and Fluorophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using fluorinated benzoyl and phenyl reagents.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions.
Attachment of the Indole Moiety: This step may involve coupling reactions using indole derivatives.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
4-(4-FLUOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrrolone core or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the indole moiety.
Coupling Reactions: The indole moiety can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-(4-FLUOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE include other pyrrolone derivatives and fluorinated aromatic compounds. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, leading to unique reactivity and applications. Examples of similar compounds include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
